![molecular formula C25H32O5 B14286916 Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate CAS No. 116113-33-8](/img/structure/B14286916.png)
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate is an organic compound with the molecular formula C25H32O5. It contains a total of 62 atoms, including 32 hydrogen atoms, 25 carbon atoms, and 5 oxygen atoms . This compound features various functional groups, such as an ester, a ketone, an aromatic hydroxyl, and an aromatic ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate typically involves the esterification of 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, is crucial to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate undergoes various chemical reactions, including:
Oxidation: The aromatic hydroxyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate involves its interaction with specific molecular targets and pathways. The aromatic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester and ketone groups can undergo hydrolysis and reduction reactions, respectively, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 11-[4-(4-methoxybenzoyl)phenoxy]undecanoate
- Methyl 11-[4-(4-chlorobenzoyl)phenoxy]undecanoate
- Methyl 11-[4-(4-nitrobenzoyl)phenoxy]undecanoate
Uniqueness
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate is unique due to the presence of the aromatic hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents on the aromatic ring, such as methoxy, chloro, or nitro groups.
Propriétés
Numéro CAS |
116113-33-8 |
|---|---|
Formule moléculaire |
C25H32O5 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate |
InChI |
InChI=1S/C25H32O5/c1-29-24(27)10-8-6-4-2-3-5-7-9-19-30-23-17-13-21(14-18-23)25(28)20-11-15-22(26)16-12-20/h11-18,26H,2-10,19H2,1H3 |
Clé InChI |
AACOPZXKXBTGHG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



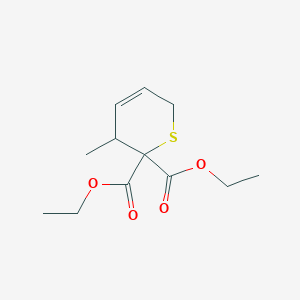
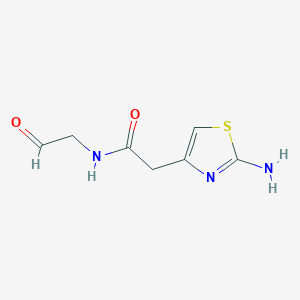
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
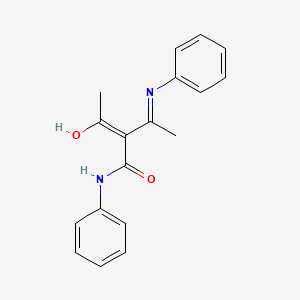
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)



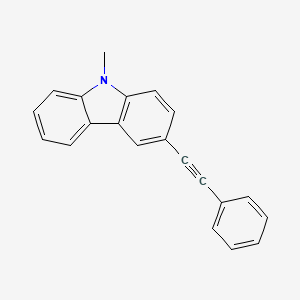
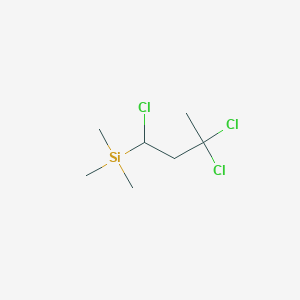

![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)

